molecular formula C5H13ClSi B1588863 Isopropyldimethylchlorosilane CAS No. 3634-56-8

Isopropyldimethylchlorosilane

Cat. No.: B1588863
CAS No.: 3634-56-8
M. Wt: 136.69 g/mol
InChI Key: YCXVDEMHEKQQCI-UHFFFAOYSA-N
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Description

Isopropyldimethylchlorosilane: is an organosilicon compound with the chemical formula (CH₃)₂CHSi(CH₃)₂Cl . It is a colorless liquid that is commonly used in organic synthesis and as a reagent in various chemical reactions. The compound is known for its reactivity and versatility in forming silicon-carbon bonds, making it valuable in the field of materials science and chemical research .

Preparation Methods

Synthetic Routes and Reaction Conditions: Isopropyldimethylchlorosilane can be synthesized through the reaction of isopropylmagnesium chloride with dimethyldichlorosilane . The reaction typically occurs in an anhydrous environment to prevent hydrolysis of the chlorosilane .

Industrial Production Methods: In industrial settings, the production of chloro(dimethyl)isopropylsilane involves the use of Grignard reagents and chlorosilanes . The process requires careful control of temperature and pressure to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions: Isopropyldimethylchlorosilane undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

    Alcohols and Amines: Used in substitution reactions to replace the chlorine atom.

    Water: Used in hydrolysis reactions.

Major Products Formed:

Scientific Research Applications

Isopropyldimethylchlorosilane has a wide range of applications in scientific research, including:

Comparison with Similar Compounds

Uniqueness: Isopropyldimethylchlorosilane is unique due to its specific reactivity and ability to form stable silicon-carbon bonds. Its versatility in various chemical reactions makes it a valuable reagent in organic synthesis and materials science .

Properties

IUPAC Name

chloro-dimethyl-propan-2-ylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H13ClSi/c1-5(2)7(3,4)6/h5H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCXVDEMHEKQQCI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)[Si](C)(C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H13ClSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10408351
Record name Dimethylisopropylchlorosilane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10408351
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3634-56-8
Record name Chlorodimethyl(1-methylethyl)silane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3634-56-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dimethylisopropylchlorosilane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10408351
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Chloro-isopropyl-dimethylsilane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Isopropyldimethylchlorosilane
Reactant of Route 2
Reactant of Route 2
Isopropyldimethylchlorosilane
Reactant of Route 3
Isopropyldimethylchlorosilane
Reactant of Route 4
Isopropyldimethylchlorosilane
Reactant of Route 5
Isopropyldimethylchlorosilane

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